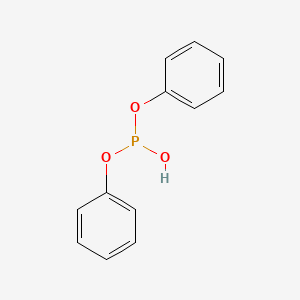
2-Pyridinecarboxaldehyde, 3,4-difluoro-
描述
2-Pyridinecarboxaldehyde, 3,4-difluoro- is a fluorinated pyridine derivative with the molecular formula C6H3F2NO. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and an aldehyde group at the 2nd position. Fluorinated pyridines, including 2-Pyridinecarboxaldehyde, 3,4-difluoro-, are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 3,4-difluoro- typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of 2-Pyridinecarboxaldehyde, 3,4-difluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .
化学反应分析
Types of Reactions
2-Pyridinecarboxaldehyde, 3,4-difluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluoro-2-pyridinecarboxylic acid.
Reduction: 3,4-Difluoro-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Pyridinecarboxaldehyde, 3,4-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
作用机制
The mechanism of action of 2-Pyridinecarboxaldehyde, 3,4-difluoro- is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-Fluoro-4-pyridinecarbaldehyde: Similar structure but with only one fluorine atom.
3,5-Difluoro-2-pyridinecarbaldehyde: Similar structure but with fluorine atoms at the 3rd and 5th positions.
2-Fluoropyridine-4-carboxaldehyde: Fluorine atom at the 2nd position and aldehyde group at the 4th position
Uniqueness
2-Pyridinecarboxaldehyde, 3,4-difluoro- is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
1239351-97-3 |
|---|---|
分子式 |
C6H3F2NO |
分子量 |
143.09 g/mol |
IUPAC 名称 |
3,4-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
InChI 键 |
MODCKWZVKBXDPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)F)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol](/img/structure/B8589503.png)



